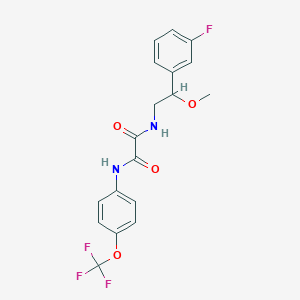

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, a functional group with the formula R-CO-NH-CO-R’. Oxalamides are used in a variety of applications, including as intermediates in pharmaceutical synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of multiple aromatic rings (from the phenyl groups), as well as several fluorine atoms attached to these rings. The oxalamide group would be a key feature of the structure .Chemical Reactions Analysis

As an oxalamide, this compound could potentially undergo a variety of chemical reactions. For example, it might react with bases to form salts, or with acids to form acid-addition salts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the fluorine atoms and the oxalamide group. For example, the compound might have a relatively high boiling point due to the presence of the amide group .Applications De Recherche Scientifique

Neuropharmacological Research

Compounds related to the orexin receptor family, such as those studied by Piccoli et al. (2012), have shown significant implications in the modulation of feeding, arousal, stress, and drug abuse through their action on orexin receptors. This suggests that compounds with similar pharmacological profiles may have potential applications in the treatment of eating disorders or conditions associated with stress and arousal abnormalities (Piccoli et al., 2012).

Material Science

Research on fluorinated liquid crystals and their spectral shifts in the UV-visible region, as discussed by Praveen and Ojha (2012, 2014), demonstrates the significance of such compounds in enhancing the stability and performance of liquid crystal displays. These studies highlight the potential application of structurally similar compounds in developing new materials with improved optical properties and stability under UV light exposure (Praveen & Ojha, 2012), (Praveen & Ojha, 2014).

Organic Synthesis

The synthesis and structural elucidation of related compounds have provided new pathways for the development of novel synthetic methodologies. For instance, Mamedov et al. (2016) described a novel synthetic approach to oxalamides, which are valuable intermediates in pharmaceutical chemistry. This suggests that similar synthetic strategies could be applied to the synthesis of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide and its derivatives for various applications in organic and medicinal chemistry (Mamedov et al., 2016).

Diagnostic Tools

Compounds bearing fluorine atoms, especially those labeled with ^18F, have been explored for their utility in positron emission tomography (PET) imaging. Katoch-Rouse et al. (2003) demonstrated the synthesis of a PET radiotracer for studying cannabinoid receptors in the brain. This highlights the potential of fluorine-containing compounds, similar in structure to N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, to serve as diagnostic tools or radiotracers for imaging studies in neuroscience and oncology (Katoch-Rouse & Horti, 2003).

Orientations Futures

The study of oxalamides and other fluorinated compounds is a vibrant field of research, with potential applications in pharmaceuticals and materials science. Future research might focus on exploring the biological activity of this compound, or on developing new synthetic methods for its preparation .

Propriétés

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F4N2O4/c1-27-15(11-3-2-4-12(19)9-11)10-23-16(25)17(26)24-13-5-7-14(8-6-13)28-18(20,21)22/h2-9,15H,10H2,1H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLAVYWMKGHXAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F4N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

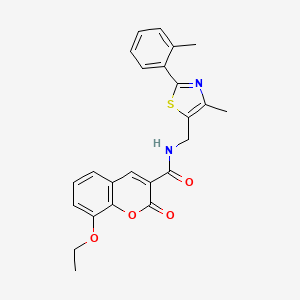

![N1-(benzo[d]thiazol-2-yl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2854796.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dimethylphenyl)amino]acetamide](/img/structure/B2854798.png)

![N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B2854799.png)

![N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2854801.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2854805.png)

![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2854812.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetamide](/img/structure/B2854815.png)